2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-ol
CAS No.: 1517255-85-4
Cat. No.: VC2867398
Molecular Formula: C5H9N3O
Molecular Weight: 127.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1517255-85-4 |
|---|---|
| Molecular Formula | C5H9N3O |
| Molecular Weight | 127.14 g/mol |
| IUPAC Name | 2-(4-methyl-1,2,4-triazol-3-yl)ethanol |
| Standard InChI | InChI=1S/C5H9N3O/c1-8-4-6-7-5(8)2-3-9/h4,9H,2-3H2,1H3 |
| Standard InChI Key | NXWMWQORWYXEHP-UHFFFAOYSA-N |
| SMILES | CN1C=NN=C1CCO |
| Canonical SMILES | CN1C=NN=C1CCO |
Introduction
Physical and Chemical Properties
Physicochemical Profile
Understanding the physicochemical properties of 2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-ol is essential for evaluating its potential applications and behavior in various environments. Table 1 summarizes the known and predicted physical and chemical properties of this compound based on available data.
Table 1: Physicochemical Properties of 2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-ol
The predicted high boiling point (312.2±44.0 °C) suggests substantial intermolecular forces, likely attributable to hydrogen bonding involving the hydroxyl group and possibly interactions with the nitrogen atoms of the triazole ring. The density of 1.26±0.1 g/cm³ is consistent with small organic molecules containing multiple heteroatoms, reflecting the presence of nitrogen and oxygen atoms which increase density compared to purely hydrocarbon structures .
Synthesis and Preparation
Purification Methods
The purification of 2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-ol would likely employ standard techniques for small organic molecules:
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Recrystallization: If the compound forms stable crystals, recrystallization from appropriate solvent systems could be effective
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Column Chromatography: Silica gel chromatography using gradient elution with appropriate solvent systems
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Distillation: Given the high predicted boiling point, vacuum distillation might be necessary if this method is employed
The presence of the hydroxyl group might necessitate special handling during purification to avoid unwanted side reactions or degradation.
Structure-Property Relationships
Electronic Effects
The electronic properties of 2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-ol are significantly influenced by its constituent functional groups. The 1,2,4-triazole ring contains multiple nitrogen atoms with lone electron pairs, creating an electron-rich aromatic system. This electronic character affects:
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Basicity: The nitrogen atoms in the triazole ring can act as proton acceptors, though their basicity is moderated by the aromatic character of the ring
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π-π Interactions: The aromatic triazole can participate in π-stacking interactions with other aromatic systems
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Metal Coordination: The nitrogen atoms can coordinate with metal ions, similar to the behavior observed for related triazole derivatives
The N4-methyl group likely influences the electron distribution within the triazole ring through its inductive effect, potentially altering the reactivity and coordination properties compared to unmethylated analogs.
Structural Comparisons
Comparing 2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-ol with related triazole derivatives provides insights into structure-property relationships within this class of compounds.
Table 2: Comparison of 2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-ol with Related Triazole Derivatives
This comparison illustrates how functional group variations at the 3-position significantly impact the properties and applications of triazole derivatives. The thiol group in 4-methyl-4H-1,2,4-triazole-3-thiol confers different chemical reactivity compared to the ethanol group in our compound of interest, particularly in metal coordination and surface interactions .
Analytical Methods
Identification and Characterization
The identification and characterization of 2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-ol would typically employ a combination of analytical techniques:
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Chromatographic Methods: High-performance liquid chromatography (HPLC) or gas chromatography (GC) could be used for separation and purity assessment
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Mass Spectrometry: Providing molecular weight confirmation and fragmentation patterns characteristic of the structure
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NMR Spectroscopy: ¹H and ¹³C NMR would reveal the chemical environment of hydrogen and carbon atoms, respectively, confirming structural features
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Infrared Spectroscopy: Identifying functional groups, particularly the hydroxyl group and triazole ring
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X-ray Crystallography: If crystalline samples can be obtained, this technique would provide definitive three-dimensional structural information
Future Research Directions
Experimental Studies
Several areas of experimental research could significantly enhance our understanding of 2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-ol:
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Synthesis Optimization: Development and optimization of efficient synthetic routes with high yields and purity
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Crystal Structure Determination: X-ray crystallographic studies to confirm the solid-state structure and intermolecular interactions
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Experimental Property Verification: Laboratory determination of physical properties to validate or refine the predicted values for density, boiling point, and pKa
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Solubility Studies: Systematic investigation of solubility in various solvents, which would be valuable for formulation development and processing
Application Development
Based on the structural features and the known applications of related triazole derivatives, several promising research directions emerge:
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Biological Activity Screening: Systematic evaluation of potential antimicrobial, antifungal, antiviral, or other biological activities
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Corrosion Inhibition Studies: Assessment of corrosion inhibition properties for various metals and alloys, similar to studies conducted with related triazoles
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Coordination Chemistry: Investigation of metal complexation properties and potential applications in catalysis or materials science
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Derivatization Exploration: Synthesis of structural variants through modification of the hydroxyl group to develop structure-activity relationships
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